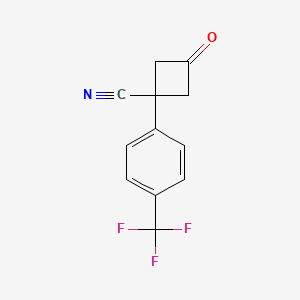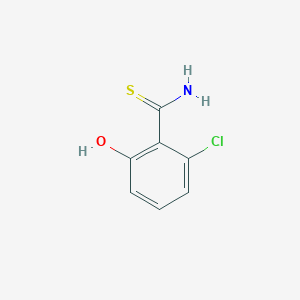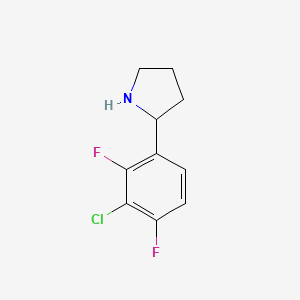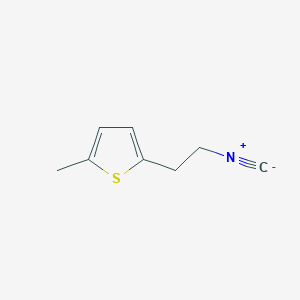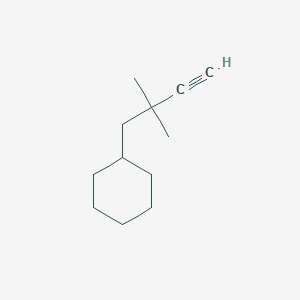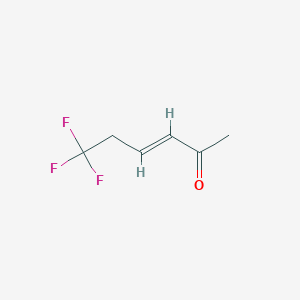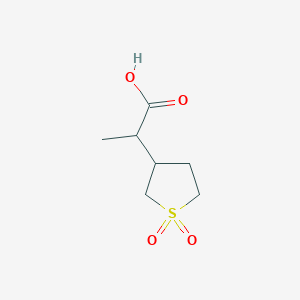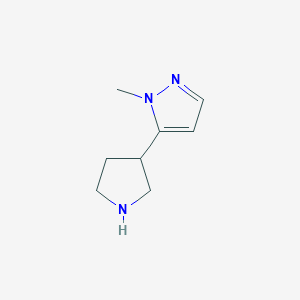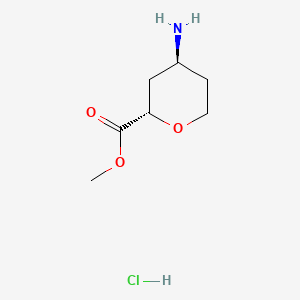![molecular formula C18H18BrNO4 B13607435 benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromophenyl group, and a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate typically involves the reaction of benzyl chloroformate with 5-(4-bromophenyl)-1,3-dioxane-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with different functional groups.
科学的研究の応用
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- Benzyl N-[5-(4-chlorophenyl)-1,3-dioxan-5-yl]carbamate
- Benzyl N-[5-(4-fluorophenyl)-1,3-dioxan-5-yl]carbamate
- Benzyl N-[5-(4-methylphenyl)-1,3-dioxan-5-yl]carbamate
Uniqueness
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
特性
分子式 |
C18H18BrNO4 |
|---|---|
分子量 |
392.2 g/mol |
IUPAC名 |
benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate |
InChI |
InChI=1S/C18H18BrNO4/c19-16-8-6-15(7-9-16)18(11-22-13-23-12-18)20-17(21)24-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
InChIキー |
ZDCMQOACUZHVNX-UHFFFAOYSA-N |
正規SMILES |
C1C(COCO1)(C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



